2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide
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Description
2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Synthesis Processes
Research has elucidated the crystal structures of compounds closely related to the chemical , emphasizing the folding conformation and inclinations between pyrimidine and benzene rings. For instance, studies on related compounds have shown a folded conformation, highlighting the structural details through crystallographic analysis (Subasri et al., 2017). Furthermore, the synthesis processes involving related thieno[3,2-d]pyrimidine derivatives have been developed to explore their potential as dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, indicating a methodological framework for synthesizing and analyzing compounds with similar structures (Gangjee et al., 2008).
Biological Activities and Potential Applications
The derivatives of thieno[3,2-d]pyrimidine have been investigated for their antitumor activities, where novel derivatives showed significant potency against various cancer cell lines, demonstrating the therapeutic potential of compounds within this chemical class (Hafez & El-Gazzar, 2017). Additionally, some compounds have been synthesized and evaluated for their antimicrobial activities, further broadening the spectrum of scientific applications for these derivatives (Nunna et al., 2014).
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15(2)18-6-5-7-19(13-18)26-22(29)14-32-25-27-20-10-11-31-23(20)24(30)28(25)21-9-8-16(3)12-17(21)4/h5-13,15H,14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMNMTHMZMJELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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